[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
This compound belongs to the 1,4-benzothiazine sulfone family, characterized by a bicyclic framework comprising a benzene ring fused to a 1,4-thiazine ring, with two sulfone oxygen atoms at the 1-position. The structure features a fluorine atom at the 6-position of the benzothiazine core and two 4-methylphenyl substituents: one at the 4-position of the thiazine ring and another as part of the methanone group. The sulfone moiety enhances electron-withdrawing properties and metabolic stability, while the fluorine atom improves bioavailability and binding affinity in biological systems .
Properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-15-3-7-17(8-4-15)23(26)22-14-25(19-10-5-16(2)6-11-19)20-13-18(24)9-12-21(20)29(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUCPGYIYAOXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is part of a class of benzothiazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by various studies and findings.
Biological Activity Overview
Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation. For instance, compounds synthesized from benzothiazole and benzimidazole nuclei have shown significant antitumor effects against various cancer cell lines.
- Antimicrobial Activity : The antibacterial properties of benzothiazine derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. These compounds often show promising results in inhibiting bacterial growth.
Antitumor Activity
A study investigating the antitumor potential of related compounds found that certain benzothiazole derivatives significantly inhibited the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358) in vitro. The MTS cytotoxicity assay revealed IC50 values indicating effective concentrations for growth inhibition:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 |
| Compound 5 | HCC827 | 20.46 ± 8.63 |
| Compound 5 | NCI-H358 | 16.00 ± 9.38 |
These results suggest a potential for the development of new antitumor agents based on this chemical framework .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazine derivatives has also been explored. A comprehensive study assessed the activity against Escherichia coli and Staphylococcus aureus using broth microdilution methods. The findings indicated that certain derivatives displayed significant antibacterial properties:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 6 | E. coli | <10 μg/mL |
| Compound 6 | S. aureus | <10 μg/mL |
This suggests that compounds similar to 6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could be effective in treating bacterial infections .
The proposed mechanisms through which these compounds exert their biological effects include:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the dioxido group enhances the interaction with microbial cell walls, leading to increased efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative with a similar structure was found to inhibit cell proliferation in human breast cancer cells (MCF-7) by triggering mitochondrial dysfunction and subsequent caspase activation .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of benzothiazine derivatives have revealed their ability to inhibit nitric oxide production in macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The compound's ability to modulate pro-inflammatory cytokines further supports its therapeutic potential.
Material Science Applications
Polymeric Composites
The incorporation of benzothiazine derivatives into polymer matrices has been explored to enhance material properties. For instance, studies have shown that adding such compounds can improve thermal stability and mechanical strength in polymers used for packaging and construction materials. The unique structural features allow for better dispersion within the polymer matrix, leading to enhanced performance characteristics .
Sensors
Benzothiazine compounds are being investigated as potential sensing materials due to their electronic properties. Research has demonstrated that these compounds can be used in the development of sensors for detecting environmental pollutants or biological markers. Their ability to undergo reversible redox reactions makes them suitable for electrochemical sensor applications .
Agricultural Chemistry Applications
Pesticide Development
The compound's structural attributes suggest potential use as a pesticide or herbicide. Preliminary studies indicate that similar benzothiazine derivatives exhibit herbicidal activity against common agricultural weeds. The mechanism appears to involve interference with photosynthesis or other vital metabolic pathways in plants .
Fungicides
Research has also pointed towards the fungicidal properties of benzothiazine derivatives. Laboratory tests have shown effective inhibition of fungal pathogens responsible for crop diseases, suggesting that these compounds could be developed into environmentally friendly fungicides that minimize chemical residues in agricultural products .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,4-Benzothiazine Sulfone Family
Key structural analogues include:
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Substituents: A 4-butylphenyl group at the 4-position and a phenyl methanone. Comparison: The bulkier butyl group increases lipophilicity (logP ~4.2 vs.
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (): Substituents: A chloro-methylphenyl group at the 4-position and a 4-ethoxyphenyl methanone. Comparison: The electron-withdrawing chlorine atom may increase electrophilic reactivity, while the ethoxy group improves solubility in polar solvents (e.g., 12 mg/mL in ethanol vs. 8 mg/mL for the target compound) .
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (): Substituents: An ethylphenyl group at the methanone position and a 3-methylphenyl group at the 4-position. ~0.5 μM for the target compound) .
Physicochemical Properties
Research Findings and Limitations
- Crystallographic Data : The target compound’s crystal structure (unreported in evidence) likely resembles analogues solved via SHELX (), with a puckered thiazine ring (Cremer-Pople parameters: θ ≈ 25°, φ ≈ 120°) .
- Thermal Stability : Differential scanning calorimetry (DSC) of the chloro-ethoxy analogue () shows decomposition at 230°C, suggesting the target compound’s stability aligns with its melting range (215–217°C) .
- Limitations: Limited pharmacokinetic data exist for the target compound. Structural optimizations (e.g., replacing 4-methylphenyl with pyridyl groups) could improve solubility and reduce CYP450 inhibition .
Notes
Synthesis Protocols : Sodium ethoxide-mediated reactions () and NaBH₄ reductions () are critical for intermediate steps in analogue synthesis.
Structural Analysis Tools : WinGX and ORTEP () are recommended for crystallographic refinement and visualization.
Unresolved Questions : The role of fluorine’s position (6- vs. 7-) in bioactivity () warrants further study.
Q & A
Q. How can the molecular structure of the compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Assign peaks for fluorine (¹⁹F NMR) and protons (¹H/¹³C NMR) to confirm substituent positions and aromaticity.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹) and ketone (C=O) bands (~1680 cm⁻¹).
- X-ray Crystallography :
- Grow single crystals via slow evaporation in solvents like DCM/hexane.
- Refine using SHELXL (SHELX suite) to resolve anisotropic displacement parameters and validate bond lengths/angles .
- Cross-Validation : Compare experimental data with computational models (e.g., DFT-optimized structures).
Q. What synthetic strategies are effective for preparing this compound and its derivatives?
Methodological Answer:
- Key Steps :
Core Benzothiazine Synthesis : Condense fluorinated aniline derivatives with sulfonylating agents under inert conditions.
Methanone Formation : Use Friedel-Crafts acylation with 4-methylbenzoyl chloride, catalyzed by Lewis acids (e.g., AlCl₃).
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
- Derivatization : Introduce substituents via Suzuki coupling (for aryl groups) or nucleophilic substitution (for fluorinated sites). Monitor reactions using TLC/HPLC .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Methodological Answer:
- Disorder Handling :
Q. What computational and experimental approaches are suitable for studying the compound’s electronic properties?
Methodological Answer:
- Computational Methods :
- Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) to model ground-state dipole moments and frontier molecular orbitals (HOMO-LUMO).
- Experimental Techniques :
- UV-Vis Spectroscopy : Measure λₘₐₓ in solvents of varying polarity (e.g., toluene, DMSO) to assess solvatochromism.
- Fluorescence Quenching : Study interactions with biomolecules (e.g., DNA) via Stern-Volmer plots .
- Cross-Correlation : Compare computed excitation energies with experimental spectra to validate electronic transitions.
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Structural Modifications :
- Vary substituents on the benzothiazine core (e.g., replace fluorine with chloro/methoxy groups).
- Modify the 4-methylphenyl group to alter lipophilicity (e.g., introduce electron-withdrawing groups).
- Biological Assays :
- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Evaluate cytotoxicity (MTT assay) and selectivity (e.g., COX-1 vs. COX-2 inhibition).
- Data Analysis : Use multivariate regression to correlate substituent effects (Hammett σ) with IC₅₀ values .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Root-Cause Analysis :
Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO).
Conformational Flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers.
- Experimental Replication :
- Acquire NMR/IR data at varying temperatures to detect dynamic effects.
- Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
